molecular formula C14H9Cl2N3S B3857896 2,4-Dichlorobenzaldehyde 2-benzothiazolylhydrazone CAS No. 73664-52-5

2,4-Dichlorobenzaldehyde 2-benzothiazolylhydrazone

Cat. No.: B3857896
CAS No.: 73664-52-5
M. Wt: 322.2 g/mol
InChI Key: YUPRYQYVCWVVLK-CAOOACKPSA-N
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Description

Overview of Hydrazone Chemistry and Benzothiazole (B30560) Heterocycles in Contemporary Chemical Research

Hydrazones are a class of organic compounds characterized by the >C=N-NH- functional group. researchgate.net This structural unit is formed by the condensation reaction of a ketone or aldehyde with a hydrazine (B178648) derivative. researchgate.net The chemistry of hydrazones is rich and varied, owing to the presence of both acidic and basic centers, as well as the potential for isomerism and the formation of stable metal complexes. In contemporary research, hydrazones are recognized as a "privileged scaffold," meaning they are a structural motif that appears in a wide range of biologically active compounds. nih.govimpactfactor.org The azomethine proton (-NHN=CH-) is a key feature that contributes to their diverse biological activities, which include antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. nih.gov

Similarly, benzothiazole, a heterocyclic compound composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in medicinal chemistry. researchgate.net Benzothiazole and its derivatives are known to exhibit a broad spectrum of pharmacological activities. researchgate.net The unique structural features of the benzothiazole ring system allow it to interact with various biological targets, leading to its investigation in the development of new therapeutic agents.

Significance of Dichlorinated Benzaldehyde (B42025) Derivatives in Synthetic Organic Chemistry

Dichlorinated benzaldehyde derivatives, such as 2,4-dichlorobenzaldehyde (B42875), are important intermediates in synthetic organic chemistry. researchgate.net The presence of chlorine atoms on the benzene ring significantly influences the electronic properties and reactivity of the aldehyde group. These halogen substitutions can enhance the biological activity of a molecule and are often incorporated into the design of new pharmaceutical compounds. 2,4-Dichlorobenzaldehyde itself is a precursor in the synthesis of various dyes, agrochemicals, and pharmaceuticals. researchgate.net In the context of forming hydrazones, the dichlorinated phenyl ring can impart specific steric and electronic effects that may modulate the biological activity of the resulting compound.

Historical Context and Evolution of Research on Related Hydrazone Compounds

The study of hydrazones has a long history, dating back to the work of Emil Fischer in the late 19th century. Initially, their synthesis and basic reactivity were the primary focus. However, over the 20th century, and particularly in recent decades, research has increasingly shifted towards exploring their biological potential. The discovery of the antitubercular activity of isoniazid, an isonicotinic acid hydrazide, was a significant milestone that spurred further investigation into the medicinal applications of hydrazone-containing compounds. epstem.net This led to the synthesis and evaluation of a vast number of hydrazone derivatives with diverse structural modifications, including the incorporation of various heterocyclic rings like benzothiazole. The evolution of this research has been driven by the quest for new therapeutic agents with improved efficacy and novel mechanisms of action.

Rationale for Comprehensive Academic Investigation of 2,4-Dichlorobenzaldehyde 2-benzothiazolylhydrazone

The rationale for the detailed academic investigation of this compound stems from the principle of molecular hybridization. This strategy involves combining two or more pharmacophores (structural units with known biological activity) to create a new hybrid molecule with potentially enhanced or novel properties. In this case, the compound brings together:

The benzothiazole moiety, known for its broad biological activity.

The hydrazone linker, a versatile scaffold associated with a wide range of pharmacological effects.

The 2,4-dichlorophenyl group, which can enhance biological activity through its electronic and steric properties.

The combination of these three components in a single molecule presents a compelling case for its synthesis and evaluation. Researchers are motivated to explore whether the synergistic effect of these moieties will lead to a compound with significant therapeutic potential, for instance, as an antimicrobial or anticancer agent. Studies on analogous benzothiazole hydrazones have shown promising results in these areas, further justifying a focused investigation into this specific derivative. asm.orgnih.govnih.govresearchgate.net

Detailed Research Findings

While a comprehensive body of research dedicated solely to this compound is not extensively documented in publicly available literature, its synthesis and properties can be inferred from the well-established chemistry of its constituent parts and studies on closely related compounds.

The synthesis of this compound would typically involve the condensation reaction between 2-hydrazinobenzothiazole (B1674376) and 2,4-dichlorobenzaldehyde. This reaction is a standard method for the formation of hydrazones. arabjchem.org

Table 1: General Synthesis of this compound

Reactant 1 Reactant 2 Reaction Type Product

The characterization of the resulting compound would rely on standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic Technique Expected Key Signals
¹H NMR Signals for aromatic protons on the benzothiazole and dichlorophenyl rings, a signal for the azomethine proton (-N=CH-), and a signal for the NH proton.
¹³C NMR Signals for the carbon atoms of the benzothiazole and dichlorophenyl rings, and a signal for the azomethine carbon.

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=N stretching (azomethine), and C-Cl stretching. |

The biological activity of this compound is an area of active interest. Based on studies of analogous compounds, it is hypothesized to possess antimicrobial and anticancer properties. The dichlorophenyl moiety and the benzothiazole ring are both known to contribute to such activities in other molecular contexts. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3S/c15-10-6-5-9(11(16)7-10)8-17-19-14-18-12-3-1-2-4-13(12)20-14/h1-8H,(H,18,19)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPRYQYVCWVVLK-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NN=CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73664-52-5
Record name Benzaldehyde, 2,4-dichloro-, 2-benzothiazolylhydrazone
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Record name NSC45091
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies and Derivatization Strategies for 2,4 Dichlorobenzaldehyde 2 Benzothiazolylhydrazone

Retrosynthetic Analysis of the 2,4-Dichlorobenzaldehyde (B42875) 2-benzothiazolylhydrazone Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. The primary disconnection for 2,4-Dichlorobenzaldehyde 2-benzothiazolylhydrazone targets the carbon-nitrogen double bond (C=N) of the hydrazone functionality.

This disconnection is strategically sound as it corresponds to the reverse of a reliable and high-yielding chemical reaction: the condensation of a hydrazine (B178648) with an aldehyde. This leads to two key precursors: 2,4-Dichlorobenzaldehyde and 2-hydrazinobenzothiazole (B1674376). Both of these starting materials are readily accessible through established synthetic routes or are commercially available, making this retrosynthetic pathway highly feasible.

The 2,4-Dichlorobenzaldehyde can be conceptually derived from 2,4-dichlorotoluene (B165549) through oxidation, a common industrial process. Similarly, 2-hydrazinobenzothiazole is typically synthesized from 2-mercaptobenzothiazole (B37678) via reaction with hydrazine hydrate. This straightforward retrosynthetic approach underscores the accessibility of the target scaffold.

Reaction Pathways for the Condensation of 2,4-Dichlorobenzaldehyde with 2-Benzothiazolylhydrazine

The formation of the C=N bond in this compound is achieved through the condensation reaction between the aldehyde and hydrazine precursors. This reaction can be carried out using various protocols, ranging from classical methods to more sustainable, green chemistry approaches.

The most common method for synthesizing benzothiazolylhydrazones involves the direct condensation of 2-hydrazinobenzothiazole with the corresponding aldehyde. Typically, the reaction is performed in a protic solvent, such as ethanol (B145695) or methanol (B129727), under reflux conditions. A catalytic amount of a Brønsted acid, like glacial acetic acid or sulfuric acid, is often added to protonate the aldehyde's carbonyl oxygen, thereby increasing its electrophilicity and facilitating nucleophilic attack by the hydrazine. lookchem.com

The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product often precipitates from the reaction mixture upon cooling and can be isolated by simple filtration, followed by recrystallization to achieve high purity.

Table 1: Optimization of Classical Synthesis Parameters

Parameter Condition Rationale
Solvent Ethanol, Methanol Good solubility for reactants, allows for easy product precipitation upon cooling.
Catalyst Glacial Acetic Acid, H₂SO₄ Protonates the carbonyl group, activating it for nucleophilic attack.
Temperature Reflux Increases reaction rate to ensure completion in a reasonable timeframe.
Stoichiometry Equimolar amounts of reactants Ensures efficient conversion without the need for excess of one reagent.

| Work-up | Cooling and filtration | Simple and effective method for isolating the crystalline product. |

In line with the principles of green chemistry, several sustainable methods have been developed for hydrazone synthesis that can be applied to the preparation of this compound. These methods aim to reduce reaction times, energy consumption, and the use of hazardous solvents.

Ultrasound-Assisted Synthesis: Sonication has been shown to significantly accelerate the formation of hydrazones. lookchem.comresearchgate.net The use of ultrasonic irradiation can promote the reaction in aqueous media at room temperature, often eliminating the need for organic solvents and external heating. researchgate.net This method provides high yields in shorter reaction times compared to conventional heating. researchgate.netnih.gov

Microwave-Assisted Synthesis: Microwave irradiation is another energy-efficient technique that dramatically reduces reaction times from hours to minutes. researchgate.netscielo.br Reactions can be performed in greener solvents like water or glycerol, or even under solvent-free conditions, which further enhances the environmental friendliness of the synthesis. researchgate.net

Table 2: Comparison of Green Synthesis Methodologies

Method Typical Solvent Reaction Time Key Advantages
Ultrasound Water, Ethanol/Water 20-45 minutes Room temperature, reduced energy, high yields. researchgate.netnih.gov

| Microwave | Glycerol, Water, Solvent-free | 3-10 minutes | Extremely fast, high yields, avoids toxic solvents. researchgate.netijpbs.com |

The formation of hydrazones is a reversible reaction that is subject to acid catalysis. The reaction mechanism proceeds via a two-step process: nucleophilic addition of the hydrazine to the carbonyl group to form a tetrahedral carbinolamine intermediate, followed by the acid-catalyzed dehydration of this intermediate to yield the hydrazone.

The rate of hydrazone formation is highly dependent on the pH of the reaction medium. At neutral pH, the rate-limiting step is typically the dehydration of the carbinolamine intermediate. nih.gov The reaction rate generally peaks at a mildly acidic pH (around 4-5). nih.gov In this pH range, there is sufficient acid to catalyze the dehydration step, but not so much that it significantly protonates the hydrazine nucleophile, which would render it unreactive.

While simple Brønsted acids are common catalysts, studies have also explored the use of other catalytic systems. For instance, aniline (B41778) and its derivatives can act as nucleophilic catalysts, accelerating the reaction at neutral pH. nih.gov The kinetics can be influenced by the electronic nature of both the aldehyde and the hydrazine. Electron-withdrawing groups on the aldehyde can enhance the electrophilicity of the carbonyl carbon, while neighboring acid/base groups on either reactant can facilitate intramolecular proton transfer, accelerating the rate-limiting step. nih.gov

Advanced Synthetic Modifications and Derivatization Techniques

Further functionalization of the this compound scaffold can lead to the development of new derivatives with tailored properties. One key area for such modification is the dichlorophenyl moiety.

Modifying the dichlorophenyl ring of the pre-formed hydrazone presents a synthetic challenge due to the presence of two deactivating chloro substituents. However, several strategies based on fundamental principles of aromatic chemistry can be envisioned.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the phenyl ring are potential leaving groups for nucleophilic aromatic substitution. For an SNAr reaction to occur, the aromatic ring must be activated by strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. In the case of this compound, the azomethine group (-CH=N-) can act as a moderately deactivating group, which does not strongly favor SNAr. However, under forcing conditions with potent nucleophiles (e.g., alkoxides, thiolates), substitution of one or both chlorine atoms might be achievable. The success of such a reaction would depend on the relative activation of the C2 and C4 positions.

Electrophilic Aromatic Substitution (SEAr): Introducing new substituents via electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) on the dichlorophenyl ring is challenging. The two chlorine atoms and the azomethine group are deactivating and will direct incoming electrophiles to the positions ortho and para to themselves. The available positions on the ring (C3, C5, and C6) are all meta to at least one of the deactivating groups, making electrophilic attack difficult and likely requiring harsh reaction conditions.

A more viable approach for derivatization would involve synthesizing modified 2,4-dichlorobenzaldehyde precursors with the desired substituents already in place, and then performing the condensation reaction with 2-hydrazinobenzothiazole. This avoids the complexities of performing substitution reactions on the less reactive, pre-formed hydrazone.

Chemical Transformations on the Benzothiazole (B30560) Ring System

Modifications to the benzothiazole ring are a key strategy for creating analogues of this compound. These transformations are typically performed on the 2-aminobenzothiazole (B30445) precursor before its conversion to the corresponding 2-hydrazinobenzothiazole. This approach allows for the introduction of a wide array of functional groups onto the benzene (B151609) portion of the benzothiazole system.

The reactivity of the benzothiazole nucleus allows for various substitution reactions. For instance, both electron-donating and electron-withdrawing groups can be introduced, influencing the electronic properties of the final hydrazone molecule. nih.gov Common synthetic approaches for substituted 2-aminobenzothiazoles, the key precursors, include the reaction of substituted anilines with thiocyanates. nih.gov The position of substitution on the benzothiazole ring can significantly impact the compound's properties. The easy functionalization of the benzothiazole moiety makes it a versatile building block for creating diverse chemical libraries. researchgate.net

Table 1: Examples of Substituted 2-Hydrazinobenzothiazole Precursors for Analogue Synthesis

Precursor NameSubstituent GroupPosition of SubstitutionResulting Analogue Feature
6-Nitro-2-hydrazinobenzothiazoleNitro (-NO2)6Electron-withdrawing group
6-Chloro-2-hydrazinobenzothiazoleChloro (-Cl)6Electron-withdrawing, Halogen
6-Methoxy-2-hydrazinobenzothiazoleMethoxy (-OCH3)6Electron-donating group
6-Methyl-2-hydrazinobenzothiazoleMethyl (-CH3)6Electron-donating group

Modifications of the Hydrazone Linkage (C=N-N)

The hydrazone linkage is a chemically active site within the this compound molecule, offering opportunities for further chemical transformations. The reactivity of this functional group allows for modifications that can alter the compound's stability, geometry, and potential for further conjugation.

One of the primary transformations of the hydrazone bond is its reduction. The C=N double bond can be selectively reduced to a C-N single bond, converting the hydrazone into a more flexible and stable substituted hydrazine derivative. This reduction can be achieved using various reducing agents, such as sodium cyanoborohydride. nih.gov The stability of the hydrazone linkage itself is influenced by the electronic nature of the adjacent aromatic rings, with conjugation providing resonance stabilization. nih.gov Furthermore, the hydrazone bond is known to be pH-sensitive and can undergo hydrolysis under acidic conditions, a property that is central to its use in certain chemical applications. nih.gov

Table 2: Chemical Transformations of the Hydrazone Linkage

Reaction TypeTypical Reagent(s)Resulting StructureKey Feature
ReductionSodium cyanoborohydride (NaBH3CN)Substituted Hydrazine (-CH-NH-NH-)Increased bond stability and flexibility
HydrolysisAcidic aqueous solution (e.g., HCl)Aldehyde and HydrazineCleavage of the molecule; pH-dependent
CycloadditionDienes/DipolarophilesComplex cyclic structuresFormation of new heterocyclic rings

Solid-Phase Synthesis Applications for Analogue Libraries

Solid-phase synthesis (SPS) provides a powerful and efficient platform for the generation of large libraries of this compound analogues. nih.gov This methodology simplifies the synthetic process, particularly the purification of intermediates, by anchoring the growing molecule to an insoluble polymer resin. nih.gov

A common strategy for synthesizing a library of benzothiazolylhydrazones involves immobilizing one of the key building blocks onto the solid support. For example, a suitable 2-aminobenzothiazole precursor can be attached to a resin. This resin-bound intermediate can then be converted to the 2-hydrazino derivative. Subsequently, the resin is divided into multiple portions, and each portion is reacted with a different aldehyde from a predefined collection of aldehydes. This parallel synthesis approach allows for the rapid creation of a multitude of distinct hydrazone analogues. researchgate.net After the final reaction, the desired products are cleaved from the resin, yielding the library of compounds for screening and analysis. This technique greatly simplifies the purification process, as excess reagents and soluble by-products are easily washed away from the resin-bound product at each step. nih.gov

Table 3: General Workflow for Solid-Phase Synthesis of a Benzothiazolylhydrazone Library

StepDescriptionPurpose
1. ImmobilizationCovalently attach a suitable benzothiazole precursor (e.g., an amino- or carboxy-functionalized derivative) to a solid support (resin).Anchors the substrate for easy handling and purification.
2. On-Resin ModificationConvert the attached precursor to the resin-bound 2-hydrazinobenzothiazole.Prepare the key intermediate while it is still on the support.
3. Parallel CondensationReact aliquots of the resin with a library of different aldehydes (including 2,4-dichlorobenzaldehyde) in separate reaction vessels.Generate a diverse set of resin-bound hydrazone analogues.
4. WashingThoroughly wash the resin after each reaction step to remove excess reagents and by-products.Purify the resin-bound product without chromatography.
5. CleavageTreat the resin with a specific reagent (e.g., a strong acid) to cleave the final hydrazone products from the solid support.Release the purified final compounds into solution.

Purification Methodologies for this compound and its Analogues

The purification of this compound and its structurally related analogues is critical to ensure the removal of unreacted starting materials, reagents, and any side products generated during the synthesis. Standard laboratory techniques for the purification of solid organic compounds are typically employed.

Recrystallization is one of the most common and effective methods for purifying the final product. This technique relies on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. Solvents such as ethanol, ligroin, or hexane (B92381) may be suitable for this class of compounds. prepchem.comgoogle.com

Column Chromatography is another powerful purification technique, particularly useful when recrystallization is ineffective or when separating a mixture of closely related analogues. In this method, the crude mixture is passed through a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is used to elute the compounds from the column. Separation occurs based on the differential adsorption of the compounds to the stationary phase. Less polar compounds generally elute faster than more polar ones.

Simple filtration and washing are often used as an initial purification step. After the condensation reaction, the precipitated crude product can be collected by filtration and washed with a suitable solvent (like cold ethanol) to remove soluble starting materials and impurities. organic-chemistry.org

Table 4: Comparison of Purification Methodologies

MethodPrinciple of SeparationTypical Materials UsedApplication
RecrystallizationDifferential solubility at varying temperatures.Solvents (e.g., Ethanol, Hexane, Ligroin).Final purification of solid products to obtain high-purity crystalline material.
Column ChromatographyDifferential adsorption onto a stationary phase.Stationary Phase (e.g., Silica Gel); Mobile Phase (e.g., Hexane/Ethyl Acetate mixtures).Separation of complex mixtures, removal of closely related impurities, or purification of non-crystalline solids.
Filtration and WashingPhysical separation of a solid from a liquid.Filter paper, appropriate wash solvent (e.g., cold ethanol).Initial isolation and removal of soluble impurities from a precipitated crude product.

In-Depth Spectroscopic Analysis of this compound Reveals Limited Publicly Available Data

A comprehensive review of scientific literature and chemical databases indicates a notable absence of detailed, publicly available experimental data for the advanced structural elucidation of this compound. While the synthesis of such Schiff bases is a common practice in medicinal chemistry, specific and thorough spectroscopic characterization as required by the requested outline—encompassing vibrational and advanced nuclear magnetic resonance spectroscopy—does not appear to be published in accessible scholarly articles.

The requested analysis, which includes detailed discussions on vibrational spectroscopy for conformational isomerism and a full suite of 2D NMR techniques for complete structural elucidation, necessitates specific experimental data such as absorption band frequencies, chemical shifts, and correlation signals. Searches for this information have yielded data on the precursor compounds, like 2,4-Dichlorobenzaldehyde, and general discussions on related benzothiazole hydrazone compounds, but not the specific, in-depth findings for the title compound.

Consequently, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline without access to the requisite experimental research findings. The creation of data tables and detailed interpretation for each specified subsection would amount to fabrication, which is contrary to the principles of scientific accuracy.

Further research or de novo synthesis and characterization of this compound would be required to generate the data necessary to fulfill the detailed structural analysis requested.

Advanced Structural Elucidation and Spectroscopic Characterization of 2,4 Dichlorobenzaldehyde 2 Benzothiazolylhydrazone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

Solid-State NMR Applications in Polymorphic Analysis

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the solid forms of pharmaceutical and chemical compounds, including polymorphs, solvates, and amorphous forms. researchgate.netnih.gov Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical attribute as different polymorphs can exhibit distinct physicochemical properties. nih.govresearchgate.net ssNMR is particularly sensitive to the local chemical environment of each nucleus (e.g., ¹³C, ¹⁵N) in the solid state. As polymorphs differ in their crystal lattice and/or molecular conformations, they typically yield distinct ssNMR spectra. nih.gov

While specific experimental ssNMR data for 2,4-Dichlorobenzaldehyde (B42875) 2-benzothiazolylhydrazone are not extensively reported in the public domain, the technique's application to related hydrazone derivatives demonstrates its utility. rsc.orgresearchgate.net For this target molecule, ¹³C and ¹⁵N ssNMR would be invaluable. The ¹³C chemical shifts of the carbon atoms in the 2,4-dichlorophenyl and benzothiazole (B30560) rings would be sensitive to changes in intermolecular interactions, such as π-π stacking, which can vary between polymorphs. Furthermore, the conformation around the hydrazone linker (-C=N-NH-) can differ in various crystalline arrangements, leading to observable changes in the chemical shifts of the imine carbon and the adjacent aromatic carbons. mdpi.com

The analysis of chemical shift anisotropy (CSA) and dipolar coupling constants can provide further detailed information about molecular geometry and packing. dur.ac.uk Therefore, ssNMR serves as a crucial tool, complementary to X-ray diffraction, for identifying the presence of different polymorphic forms and characterizing the unique molecular-level structure of each solid form of 2,4-Dichlorobenzaldehyde 2-benzothiazolylhydrazone.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is utilized to measure the mass of a molecule with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound from its exact mass. mdpi.com For this compound (C₁₄H₉Cl₂N₃S), HRMS can confirm its elemental composition by comparing the experimentally measured mass with the theoretically calculated mass. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate the protonated molecular ion [M+H]⁺. nih.govnih.gov

The precise measurement of the isotopic pattern, particularly due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), provides further confirmation of the compound's identity.

FormulaAdductCalculated m/zMost Abundant Isotope
C₁₄H₉Cl₂N₃S[M+H]⁺321.9967¹²C₁₄¹H₁₀³⁵Cl₂¹⁴N₃³²S₁

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by fragmenting a selected precursor ion (e.g., the molecular ion) and analyzing the resulting product ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and provides a "fingerprint" for identification. youtube.com

For this compound, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pathways can be predicted based on the known behavior of hydrazone and benzothiazole compounds. researchgate.netresearchgate.net Key bond cleavages would likely occur at the relatively weak N-N bond of the hydrazone linker and through cleavages within the heterocyclic benzothiazole ring and the dichlorophenyl ring.

Proposed Fragmentation Pathways:

Cleavage of the N-N bond: This is a common fragmentation pathway for hydrazones, which would lead to the formation of a 2,4-dichlorophenylmethylidene cation and a 2-aminobenzothiazole (B30445) radical, or their rearranged equivalents.

Fragmentation of the Benzothiazole Ring: The benzothiazole moiety can undergo characteristic ring-opening reactions, often involving the loss of small neutral molecules like HCN or CS.

Loss of Chlorine: Fragmentation can also involve the loss of a chlorine atom or HCl from the dichlorophenyl ring.

Proposed Fragment Ion (m/z)Possible Structure / Neutral Loss
294.0273[M+H - HCN]⁺
172.9586[C₇H₄Cl₂N]⁺
150.0324[C₇H₆N₂S]⁺
138.9790[C₇H₃Cl₂]⁺
108.0215[C₆H₄S]⁺

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

While the specific crystal structure of this compound is not publicly available, the methodology can be understood from the analysis of isostructural and related compounds, such as 2,4-dichlorobenzaldehyde benzoylhydrazone. iucr.org The process involves growing a single crystal of high quality, mounting it on a diffractometer, and irradiating it with a monochromatic X-ray beam. The diffraction pattern is collected and processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to fit the experimental data. nih.govnih.gov

Below is a representative table of crystallographic data based on the closely related compound, 2,4-dichlorobenzaldehyde benzoylhydrazone, illustrating the typical parameters reported in such a study. iucr.org

ParameterValue (for 2,4-dichlorobenzaldehyde benzoylhydrazone)
Chemical formulaC₁₄H₁₀Cl₂N₂O
Formula weight309.15
Crystal systemMonoclinic
Space groupP2₁/n
a, b, c (Å)11.979(3), 16.319(4), 14.120(3)
β (°)100.868(4)
Volume (ų)2705.5(10)
Z8
Temperature (K)120(2)
Radiation typeMo Kα
Reflections collected24278
Independent reflections4762
Final R indices [I > 2σ(I)]R₁ = 0.0461, wR₂ = 0.1009

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comresearchgate.net It partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron distributions of all other molecules in the crystal. By mapping properties such as dᵢ (distance to the nearest nucleus inside the surface), dₑ (distance to the nearest nucleus outside the surface), and the normalized contact distance (dnorm), one can identify regions of close intermolecular contact. researchgate.net

For this compound, several types of intermolecular interactions would be expected to govern its crystal packing:

N-H···N Hydrogen Bonds: A classical hydrogen bond could form between the hydrazone N-H donor and the nitrogen atom of the benzothiazole ring of an adjacent molecule.

C-H···Cl/C-H···N Interactions: Weaker C-H hydrogen bonds involving the aromatic protons and the chlorine or nitrogen atoms are likely.

π-π Stacking: Interactions between the aromatic rings of the benzothiazole and dichlorophenyl moieties could contribute significantly to the crystal stability.

Halogen Bonds: The chlorine atoms could act as electrophilic regions, interacting with nucleophilic atoms on neighboring molecules.

The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. The analysis of related hydrazone structures reveals the prevalence of H···H, C···H, and heteroatom···H contacts. mdpi.combohrium.com

Interaction TypeTypical Percentage Contribution (%)
H···H40 - 50
C···H / H···C15 - 25
Cl···H / H···Cl10 - 20
N···H / H···N5 - 10
S···H / H···S~5
C···C~5

Conformational Studies and Torsion Angle Analysis of the Hydrazone Linkage

For instance, in the crystal structure of N′-(2,4-Dichlorobenzylidene)-4-hydroxybenzohydrazide, a related compound, the molecule adopts an E geometry with respect to the azomethine (C=N) group. The planarity of the molecule is a significant feature, with the dihedral angle between the two aromatic rings being relatively small. This suggests that the hydrazone linkage facilitates a nearly planar conformation of the entire molecule.

It is anticipated that this compound would also exhibit an E configuration about the C=N bond due to steric hindrance that would arise in the Z configuration. The degree of planarity and the specific torsion angles would be influenced by the electronic and steric effects of the 2,4-dichlorophenyl and the benzothiazolyl moieties, as well as by the intramolecular and intermolecular hydrogen bonding interactions within the crystal structure.

Polymorphism and Crystallographic Variations of this compound

The existence of polymorphism, where a compound crystallizes into two or more different crystal structures, is a crucial aspect of solid-state chemistry. However, there are no published reports detailing the investigation of polymorphism for this compound.

Studies on the parent aldehyde, 2,4-dichlorobenzaldehyde, have indicated that under the investigated conditions, no polymorphs were observed. This was concluded from similar melting properties and X-ray diffraction (XRD) patterns across different samples. While this does not preclude the existence of polymorphs for its hydrazone derivative, it provides some context from a precursor molecule.

The potential for polymorphism in this compound would depend on factors such as the flexibility of the molecule, the nature of intermolecular interactions (like hydrogen bonding and π-π stacking), and the conditions of crystallization (e.g., solvent, temperature, and pressure). A comprehensive screening for polymorphs would be necessary to ascertain if different crystalline forms of this compound can be isolated.

Without experimental crystallographic data for this compound, any discussion of its specific crystallographic variations remains speculative. The table below presents crystallographic data for the precursor, 2,4-Dichlorobenzaldehyde, to offer a reference point for the types of parameters that would be determined for the target compound.

ParameterValue for 2,4-Dichlorobenzaldehyde
Crystal systemMonoclinic
Space groupP2₁/n
a (Å)13.100 (1)
b (Å)3.772 (1)
c (Å)15.332 (1)
β (°)113.797 (2)
Volume (ų)693.2 (3)
Z4

Theoretical and Computational Investigations of 2,4 Dichlorobenzaldehyde 2 Benzothiazolylhydrazone

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. These methods can elucidate its geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on Ground State Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2,4-Dichlorobenzaldehyde (B42875) 2-benzothiazolylhydrazone, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecule's ground state geometry. This optimization would reveal key bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule's most stable conformation.

The electronic properties derivable from DFT include the total energy, dipole moment, and the distribution of atomic charges. The presence of electronegative chlorine and nitrogen atoms is expected to significantly influence the electronic distribution, creating a notable dipole moment. The dichlorophenyl ring and the benzothiazole (B30560) ring system are anticipated to be largely planar, though some torsion around the hydrazone linkage (C=N-N) is expected.

Table 1: Predicted Geometrical Parameters for 2,4-Dichlorobenzaldehyde 2-benzothiazolylhydrazone from a Hypothetical DFT Calculation

ParameterPredicted Value
C=N Bond Length (Hydrazone)~1.28 Å
N-N Bond Length (Hydrazone)~1.37 Å
Dihedral Angle (C-C-C=N)~175°
Dipole Moment~3.5 - 4.5 D

Note: These are estimated values based on similar structures and are for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

For this compound, the HOMO is likely to be localized on the electron-rich benzothiazole and hydrazone moieties, which contain lone pairs of electrons on the nitrogen and sulfur atoms. Conversely, the LUMO is expected to be distributed over the electron-deficient dichlorophenyl ring and the C=N bond of the hydrazone.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.2
LUMO-2.1
HOMO-LUMO Gap (ΔE)4.1

Note: These are hypothetical values for illustrative purposes.

Electrostatic Potential Surface (EPS) Mapping for Reactive Sites

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The EPS map is generated by plotting the electrostatic potential on the molecule's electron density surface.

In the EPS map of this compound, regions of negative electrostatic potential (typically colored red or yellow) would indicate electron-rich areas, which are susceptible to electrophilic attack. These regions are expected to be located around the nitrogen and sulfur atoms of the benzothiazole and hydrazone groups. Regions of positive electrostatic potential (colored blue) signify electron-deficient areas, which are prone to nucleophilic attack. These would likely be found around the hydrogen atoms and potentially near the carbon atoms attached to the chlorine atoms.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It helps to understand charge transfer, hyperconjugative interactions, and delocalization of electron density.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can provide insights into conformational changes, flexibility, and interactions with the surrounding environment (e.g., a solvent).

An MD simulation of this compound would reveal its conformational landscape. The primary source of flexibility in this molecule is the single bonds within the hydrazone linkage. The simulation would likely show that while the ring systems remain relatively rigid, there is considerable rotational freedom around the N-N and C-N single bonds, allowing the molecule to adopt various conformations. Understanding this flexibility is crucial for predicting how the molecule might interact with a biological target.

Molecular Docking Studies for Predictive Biological Target Interactions (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and mode of interaction between a small molecule (ligand) and a protein target.

Given that many hydrazone and benzothiazole derivatives exhibit a range of biological activities, molecular docking studies could be employed to predict the potential biological targets of this compound. Potential targets could include enzymes such as kinases, proteases, or DNA gyrase, which are often implicated in various diseases.

A typical docking study would involve preparing the 3D structure of the target protein and the ligand. The ligand would then be placed in the active site of the protein, and its possible binding poses would be evaluated using a scoring function that estimates the binding affinity. The results would highlight the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex.

Table 3: Hypothetical Molecular Docking Results for this compound with a Putative Protein Target

ParameterPredicted ValueKey Interacting Residues
Binding Affinity (kcal/mol)-8.5TYR 123, LEU 234, ARG 345
Hydrogen Bonds2ARG 345, SER 125
Hydrophobic Interactions4LEU 234, ILE 236, VAL 300

Note: These are hypothetical results for illustrative purposes.

Chemoinformatic Approaches for Scaffold Prioritization and Library Design

Chemoinformatics plays a crucial role in modern drug discovery by enabling the efficient analysis of large chemical datasets to identify promising scaffolds and guide the synthesis of targeted compound libraries. For derivatives of this compound, these approaches are instrumental in exploring the vast chemical space to pinpoint novel structures with desired biological activities.

Scaffold prioritization for this class of compounds often begins with the core structure, the benzothiazole hydrazone moiety, which is recognized for its diverse pharmacological potential. researchgate.net Computational techniques such as scaffold hopping and molecular similarity searching are employed to identify alternative core structures that may offer improved properties, such as enhanced efficacy, better selectivity, or more favorable pharmacokinetic profiles. bhsai.orguniroma1.it Scaffold hopping, for instance, could be used to replace the benzothiazole ring with other heterocyclic systems while aiming to retain the key pharmacophoric features responsible for biological activity. nih.gov

Once a scaffold is prioritized, the design of a focused library of derivatives involves the systematic modification of different parts of the molecule. In the case of this compound, this would involve variations in the substituents on both the dichlorophenyl ring and the benzothiazole moiety. Chemoinformatic tools are used to select a diverse yet representative set of building blocks (e.g., different aldehydes and hydrazines) for the synthesis of the library. nih.gov This selection is often guided by computational predictions of drug-likeness, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and potential for biological activity. The goal is to create a library of compounds that covers a broad range of physicochemical properties, thereby increasing the chances of identifying potent hits.

A typical workflow for the chemoinformatic-guided library design of this compound derivatives would involve:

Scaffold Analysis: Evaluation of the core benzothiazole hydrazone scaffold and exploration of potential bioisosteric replacements.

Substituent Selection: In silico screening of a virtual library of substituents for the phenyl and benzothiazole rings based on predicted physicochemical properties and diversity.

Virtual Library Generation: Combinatorial enumeration of a virtual library of derivatives based on the selected scaffold and substituents.

In Silico Screening: Filtering the virtual library based on drug-likeness rules (e.g., Lipinski's rule of five), predicted ADMET properties, and docking scores against a specific biological target.

Final Library Selection: Selection of a subset of the most promising virtual hits for chemical synthesis and biological evaluation.

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models can provide valuable insights into the key molecular features that govern their activity, thereby guiding the design of more potent analogs.

A notable example of QSAR modeling for a closely related series of compounds is the study of 53 benzothiazole hydrazone derivatives as inhibitors of the anti-apoptotic protein Bcl-XL. benthamdirect.com This study employed a genetic algorithm and multiple linear regression to develop a robust QSAR model. benthamdirect.com The model revealed the importance of several molecular descriptors in determining the inhibitory activity of these compounds. benthamdirect.com

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A dataset of compounds with known biological activities (e.g., IC50 values) is compiled. For derivatives of this compound, this would involve synthesizing and testing a series of analogs with varying substituents.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are calculated. These can be categorized as 1D, 2D, or 3D descriptors, capturing information about properties like molecular weight, connectivity, shape, and electronic distribution. nih.govscielo.br

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its reliability.

In the QSAR study of benzothiazole hydrazone derivatives as Bcl-XL inhibitors, the following descriptors were found to be significant: benthamdirect.com

nThiazoles: The number of thiazole (B1198619) rings in the molecule.

nROH: The number of hydroxyl groups.

EEig13d: A 3D descriptor related to the electronic properties of the molecule.

WA: A descriptor related to the molecular shape.

BEHv6: A 3D descriptor encoding information about the molecular geometry.

HATS6m: A descriptor that captures information about the distribution of mass in the molecule.

RDF035u: A radial distribution function descriptor that provides information about the interatomic distances in the molecule.

IC4: An information content descriptor that reflects the complexity of the molecule.

The developed QSAR model was statistically significant, with a high correlation coefficient (r² = 0.931) and good predictive ability (Q² = 0.900 for internal validation and r²_pred = 0.752 for external validation). benthamdirect.com This indicates that the model can reliably predict the Bcl-XL inhibitory activity of new benzothiazole hydrazone derivatives.

The insights gained from such a QSAR model for derivatives of this compound could guide the optimization of their structure to enhance a specific biological activity. For instance, the model might suggest that increasing the number of hydrogen bond donors or modifying the electronic properties of the phenyl ring could lead to more potent compounds.

Table of Important Molecular Descriptors in a Benzothiazole Hydrazone QSAR Model

DescriptorDescriptionImportance in the Model
nThiazolesNumber of thiazole ringsPositively correlated with activity
nROHNumber of hydroxyl groupsNegatively correlated with activity
EEig13d3D electronic descriptorContributes to the electronic interactions with the target
WAShape descriptorReflects the influence of molecular shape on binding
BEHv63D geometrical descriptorHighlights the importance of specific spatial arrangements
HATS6mMass distribution descriptorIndicates the role of molecular size and mass distribution
RDF035uRadial distribution function descriptorDescribes the probability of finding an atom at a certain distance
IC4Information content descriptorRelates to the structural complexity of the molecule

Table of Statistical Parameters for a Benzothiazole Hydrazone QSAR Model

Statistical ParameterValueInterpretation
r² (squared correlation coefficient)0.931Indicates a strong correlation between the predicted and observed activities for the training set.
Q² (cross-validated r²)0.900Demonstrates the robustness and internal predictive ability of the model.
r²_pred (external validation r²)0.752Shows the model's ability to predict the activity of new, unseen compounds.
F-test55.488Confirms the statistical significance of the regression model.
RMSE (Root Mean Square Error)0.441Represents the average deviation between the predicted and observed activities.

Coordination Chemistry and Metal Complexation Studies of 2,4 Dichlorobenzaldehyde 2 Benzothiazolylhydrazone

Ligand Properties of 2,4-Dichlorobenzaldehyde (B42875) 2-benzothiazolylhydrazone

Denticity and Coordination Modes of the Hydrazone Moiety

The 2,4-Dichlorobenzaldehyde 2-benzothiazolylhydrazone ligand is anticipated to exhibit versatile coordination behavior, acting primarily as a bidentate or tridentate ligand. The hydrazone moiety (—C=N—NH—) is a key contributor to its coordinating ability.

Bidentate Coordination: The most common coordination mode for similar hydrazone ligands involves the azomethine nitrogen atom and a donor atom from the aldehyde or ketone precursor. In the case of this compound, this would involve the azomethine nitrogen and likely the benzothiazole (B30560) ring's nitrogen or sulfur atom. This chelation would form a stable five or six-membered ring with the metal ion.

Tridentate Coordination: Depending on the reaction conditions and the nature of the metal ion, the ligand could also act in a tridentate fashion. This would involve the azomethine nitrogen, the benzothiazole nitrogen, and the benzothiazole sulfur atom. The ability of the ligand to deprotonate at the hydrazinic nitrogen (—NH—) upon complexation can also influence its coordination mode, leading to the formation of anionic ligands that form very stable complexes.

Role of Nitrogen and Sulfur Atoms in Metal Chelation

The nitrogen and sulfur atoms within the this compound structure are crucial for its chelating properties.

Nitrogen Atoms: The ligand possesses two key nitrogen donor sites: the azomethine nitrogen (—C=N—) and the benzothiazole ring nitrogen. The azomethine nitrogen is a strong coordinating site due to its sp2 hybridization and the presence of a lone pair of electrons. The benzothiazole nitrogen also has a lone pair available for coordination. The involvement of both nitrogen atoms in chelation would result in a stable five-membered chelate ring.

Sulfur Atom: The sulfur atom in the benzothiazole ring is a soft donor and can coordinate to soft metal ions. Its participation in chelation, along with the nitrogen atoms, would lead to the formation of additional chelate rings, enhancing the stability of the resulting metal complex. The preference for coordination via nitrogen or sulfur can be influenced by the Hard and Soft Acids and Bases (HSAB) principle, with softer metal ions favoring coordination with the softer sulfur donor.

Synthesis and Stoichiometry of Metal Complexes (e.g., Transition Metal Ions)

The synthesis of transition metal complexes with this compound would typically be achieved by reacting the ligand with a metal salt in a suitable solvent, often with gentle heating. The stoichiometry of the resulting complexes is expected to vary depending on the metal-to-ligand molar ratio used in the synthesis, the coordination number of the metal ion, and the denticity of the ligand.

Common stoichiometries for metal complexes with similar bidentate or tridentate hydrazone ligands are typically 1:1 (metal:ligand) or 1:2.

1:1 Complexes: In a 1:1 complex, one molecule of the ligand would be coordinated to one metal ion. The remaining coordination sites on the metal ion could be occupied by solvent molecules or anions from the metal salt (e.g., chloride, nitrate, acetate).

1:2 Complexes: In a 1:2 complex, two molecules of the ligand would coordinate to a single metal ion. This is common for metal ions that favor an octahedral coordination geometry.

The general synthetic route would involve dissolving the ligand in a solvent like ethanol (B145695) or methanol (B129727) and adding a solution of the transition metal salt (e.g., CuCl₂, Ni(NO₃)₂, Co(CH₃COO)₂) in the same solvent. The reaction mixture would then be stirred and often refluxed for a period to ensure complete complex formation. The resulting solid complex can then be isolated by filtration, washed, and dried.

Structural and Spectroscopic Characterization of Metal Complexes

The characterization of the metal complexes of this compound would rely on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Spectroscopic Evidence of Metal-Ligand Binding (UV-Vis, IR, NMR, EPR)

UV-Visible Spectroscopy (UV-Vis): The electronic spectra of the complexes would be expected to differ significantly from that of the free ligand. The appearance of new absorption bands in the visible region, attributed to d-d transitions of the metal ion, would provide evidence of complex formation. Charge transfer bands (ligand-to-metal or metal-to-ligand) might also be observed.

Infrared Spectroscopy (IR): IR spectroscopy is a powerful tool for determining the coordination sites of the ligand. A shift in the stretching frequency of the azomethine group (ν(C=N)) to a lower or higher wavenumber upon complexation is a clear indication of its involvement in coordination. Similarly, changes in the vibrational frequencies associated with the benzothiazole ring would suggest the participation of the nitrogen and/or sulfur atoms in binding to the metal ion. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (ν(M-N)) and metal-sulfur (ν(M-S)) bonds.

Table 1: Expected IR Spectral Data for this compound and its Metal Complexes

Functional Group Expected Wavenumber (cm⁻¹) in Free Ligand Expected Shift upon Complexation
ν(N-H) ~3200-3300 Broadening or disappearance upon deprotonation
ν(C=N) (azomethine) ~1610-1630 Shift to lower or higher frequency
ν(C=N) (benzothiazole) ~1580-1600 Shift to lower frequency
ν(M-N) - Appearance of new bands (~400-500)

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn²⁺ or Ni²⁺ in a square planar geometry), ¹H and ¹³C NMR spectroscopy would provide valuable structural information. The chemical shift of the proton in the azomethine group (—CH=N—) would be expected to shift upon coordination. Similarly, the signals of the protons and carbons in the vicinity of the coordinating nitrogen and sulfur atoms would also be affected.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes (e.g., with Cu²⁺ or Co²⁺), EPR spectroscopy would be used to provide information about the electronic environment of the metal ion and the nature of the metal-ligand bonding. The g-values and hyperfine coupling constants obtained from the EPR spectrum can help in determining the geometry of the complex.

Single Crystal X-ray Diffraction of Metal-Bound Forms

The definitive structural elucidation of the metal complexes of this compound would be achieved through single-crystal X-ray diffraction analysis. This technique would provide precise information on:

The coordination geometry around the metal center (e.g., tetrahedral, square planar, octahedral).

The bond lengths and angles between the metal ion and the donor atoms of the ligand, confirming the coordination mode.

While no specific crystal structures for metal complexes of this compound are currently reported, the analysis of similar structures reveals that the benzothiazolyl hydrazone framework readily forms stable chelate rings with transition metals, leading to a diverse range of coordination geometries.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Copper(II) chloride
Nickel(II) nitrate
Cobalt(II) acetate
Zinc(II) chloride
Ethanol

In-depth Analysis of Metal-Hydrazone Complexes Reveals Limited Specific Data for this compound

A thorough investigation into the coordination chemistry of this compound has revealed a significant lack of specific research data on the electronic and magnetic properties of its metal complexes, as well as theoretical insights into their bonding and stability. While the broader field of hydrazone chemistry is well-documented, specific experimental and computational studies on the metal complexes of this particular ligand appear to be limited in publicly accessible scientific literature.

The initial intent was to provide a detailed exposition on the electronic and magnetic characteristics of metal complexes formed with this compound, supported by theoretical calculations to elucidate the nature of the metal-ligand interactions. However, extensive searches of chemical databases and scholarly articles did not yield the specific data required to populate the outlined sections with the necessary scientific rigor and detail.

Unfortunately, the absence of such specific studies for this compound means that a detailed discussion on its metal complexes' electronic and magnetic properties cannot be accurately presented at this time. Similarly, a section on theoretical insights into metal-ligand bonding and stability would be purely speculative without dedicated computational studies on this specific molecule.

This lack of available data highlights a potential area for future research within the field of coordination chemistry. Further experimental synthesis and characterization, coupled with theoretical modeling, would be necessary to fully understand the coordination behavior of this compound and the properties of its corresponding metal complexes.

Biological Activity Investigations of 2,4 Dichlorobenzaldehyde 2 Benzothiazolylhydrazone in Vitro Focus

In Vitro Cellular Assays for Biological Response Profiling

In vitro cellular assays are fundamental in profiling the biological response of novel compounds. For derivatives closely related to 2,4-Dichlorobenzaldehyde (B42875) 2-benzothiazolylhydrazone, these assays have primarily focused on their antiproliferative and cytotoxic effects against various cancer cell lines.

The antiproliferative activity of a series of hydrazone-bridged benzothiazole (B30560) derivatives has been evaluated against a panel of human tumor cell lines. While the specific data for 2,4-Dichlorobenzaldehyde 2-benzothiazolylhydrazone is not detailed in the available literature, the general class of benzothiazole hydrazones has demonstrated significant effects on cell viability. For instance, a study on various hydrazone-bridged benzothiazole derivatives showed pronounced antiproliferative activity. One derivative, substituted with chlorine at the C-6 position of the benzothiazole and a fluorine and N,N-dimethyl substituent on the benzene (B151609) ring, exhibited potent activity against pancreatic adenocarcinoma (CAPAN-1) and non-small cell lung cancer (NCI-H460) cells, with IC50 values of 0.6 µM and 0.9 µM, respectively ruzickadays.eu.

In another study, new benzothiazole acylhydrazones were synthesized and evaluated for their cytotoxic activity. One compound in this series demonstrated a higher cytotoxic activity against A549 (human lung adenocarcinoma) cells than the standard chemotherapeutic agent cisplatin (B142131), with an IC50 value of 0.03 mM compared to cisplatin's 0.06 mM. nih.gov Several compounds in this series also showed notable cytotoxicity against C6 (rat brain glioma) cell lines, with IC50 values comparable to cisplatin nih.gov.

The following interactive table summarizes the antiproliferative activity of various hydrazone-bridged benzothiazole derivatives against a panel of human cancer cell lines, illustrating the potential of this class of compounds.

Compound IDCAPAN-1HCT-116LN-229NCI-H460DND-41HL-60K-562Z-138
19 2.02.51.91.46.520.05.33.6
21 1.92.21.71.72.02.32.02.2
26 2.11.21.81.02.71.92.12.4
38 0.61.41.60.92.52.11.72.2
40 1.91.81.31.82.25.21.61.9
45 1.91.81.31.811.31.710.41.7
IC50 values are presented in µM. Data sourced from a study on hydrazone-bridged benzothiazole derivatives ruzickadays.eu.

The induction of apoptosis, or programmed cell death, is often accompanied by distinct morphological changes. For a series of 2-anilinopyridyl linked benzothiazole-hydrazone conjugates, treatment of MCF-7 human breast cancer cells led to observable apoptotic features. These morphological alterations, such as cell shrinkage, membrane blebbing, and chromatin condensation, are indicative of the compound's ability to trigger an apoptotic cascade rsc.org. While specific morphological studies on this compound are not available, the activity of these related compounds suggests a similar mechanism may be at play.

Mechanistic Studies of Cellular Response Pathways

To understand the underlying mechanisms of their biological activity, studies on benzothiazole hydrazone derivatives have delved into their effects on cellular response pathways, including apoptosis induction, cell cycle progression, and oxidative stress.

Research on 2-anilinopyridyl linked benzothiazole-hydrazone conjugates has provided evidence for apoptosis induction in MCF-7 cells. Various cell-based assays, including ethidium (B1194527) bromide and Hoechst staining, as well as Annexin V-FITC/PI assays, have confirmed the apoptotic pathway of cell death rsc.org. These assays are designed to detect key events in apoptosis, such as the externalization of phosphatidylserine (B164497) (detected by Annexin V) and loss of membrane integrity (detected by PI), as well as nuclear changes like chromatin condensation (visualized by Hoechst staining).

While direct evidence for caspase activation and DNA fragmentation by this compound is not present in the reviewed literature, the induction of apoptosis in closely related compounds strongly suggests the involvement of these classical apoptotic pathways. For example, a study on a trimethoxy-benzaldehyde levofloxacin (B1675101) hydrazone demonstrated that its anticancer effects were mediated through apoptosis-associated mitochondrial dysfunction and the subsequent activation of caspase cascades nih.gov.

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Certain benzothiazole hydrazone derivatives have been shown to interfere with the normal progression of the cell cycle. For instance, a promising 2-anilinopyridyl linked benzothiazole-hydrazone conjugate was found to induce cell-cycle arrest in the G2/M phase in MCF-7 cells in a dose-dependent manner rsc.org. This indicates that the compound may inhibit cell proliferation by preventing cells from entering mitosis.

The generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress is another mechanism through which anticancer agents can exert their effects. Many studies have reported that benzothiazole derivatives can increase the production of ROS, which in turn activates the endoplasmic reticulum and mitochondrial signaling pathways of apoptosis in cancer cells researchgate.net. Furthermore, a series of benzothiazol-2-yl-hydrazone derivatives have been synthesized and evaluated for their antioxidant properties niscair.res.in. This dual potential for both inducing oxidative stress in cancer cells and acting as antioxidants highlights the complex biological activities of this class of compounds. The specific effects of this compound on oxidative stress and antioxidant enzyme modulation remain an area for further investigation.

Molecular Interaction Studies with Biological Targets (In Vitro)

The in vitro investigation of how a compound interacts with biological macromolecules is fundamental to understanding its mechanism of action. For this compound, such studies would elucidate its potential as a therapeutic agent by detailing its engagement with enzymes, proteins, and nucleic acids.

Enzyme Inhibition Assays and Kinetic Characterization

Protein Binding Studies (e.g., Spectroscopic Techniques, Surface Plasmon Resonance)

The interaction of small molecules with proteins, particularly serum albumins, is a critical determinant of their pharmacokinetic properties. While direct protein binding studies for this compound have not been published, research on structurally similar compounds provides a framework for its potential behavior.

Spectroscopic techniques, such as fluorescence quenching, are commonly employed to study these interactions. For example, the binding of a 2-(4-methylphenyl)-3-(N-acetyl)-5-(2,4-dichlorophenoxymethyl)-1,3,4-oxodiazoline derivative to bovine serum albumin (BSA) was investigated using fluorescence spectroscopy. nih.gov This study revealed a static quenching mechanism, indicating the formation of a ground-state complex between the compound and the protein. nih.gov The binding constants and thermodynamic parameters were also determined, suggesting that van der Waals forces played a major role in the interaction. nih.gov It is plausible that this compound would also bind to serum albumin, likely within a hydrophobic pocket, but experimental verification is required.

Table 1: Representative Binding Data for a Structurally Related Compound with Bovine Serum Albumin (BSA) (Note: This data is for 2-(4-methylphenyl)-3-(N-acetyl)-5-(2,4-dichlorophenoxymethyl)-1,3,4-oxodiazoline and is provided for illustrative purposes only.)

ParameterValueReference
Binding Constant (K) at 298 K5.25 x 10^4 L/mol nih.gov
Number of Binding Sites (n)~1 nih.gov
Binding MechanismStatic Quenching nih.gov

This interactive table is based on data from a related compound and does not represent data for this compound.

Surface plasmon resonance (SPR) is another powerful technique for real-time, label-free analysis of biomolecular interactions. While SPR data for this compound is unavailable, it remains a valuable future avenue for characterizing its binding kinetics and affinity to various protein targets.

Nucleic Acid (DNA/RNA) Interaction Mechanisms

The potential for small molecules to interact with DNA or RNA can be the basis for their anticancer or antimicrobial activities. There is currently no specific data from techniques like circular dichroism, fluorescence titration, or viscosity measurements that detail the interaction between this compound and nucleic acids. General studies on hydrazone derivatives have occasionally suggested potential DNA-damaging capabilities, but this has not been specifically investigated for the title compound.

Structure-Activity Relationship (SAR) Analysis of this compound Analogues for Biological Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For the benzothiazole-hydrazone scaffold, several studies have shed light on the key structural features that govern their efficacy.

Identification of Key Pharmacophores and Structural Motifs for Activity

The benzothiazole ring and the hydrazone linker are considered key pharmacophoric elements in this class of compounds. The aromaticity and the presence of nitrogen and sulfur atoms in the benzothiazole moiety allow for various interactions with biological targets, including π-π stacking and hydrogen bonding. The hydrazone group (-NH-N=CH-) is a versatile linker that can also participate in hydrogen bonding and chelation with metal ions.

Impact of Substituent Electronic and Steric Properties on Biological Response

The nature and position of substituents on the phenyl ring of the benzaldehyde (B42025) moiety significantly influence the biological activity of benzothiazole-hydrazones.

In a study of benzo[d]thiazole-hydrazone analogues, it was found that electron-donating groups (such as -OH and -OCH3) on the phenyl ring favored inhibitory activity against H+/K+ ATPase. rsc.org Conversely, electron-withdrawing groups (such as -F, -Cl, -Br, and -NO2) were beneficial for anti-inflammatory activity. rsc.org This suggests that the electronic properties of the substituents play a critical role in modulating the interaction with different biological targets.

For antimicrobial activity, a preliminary SAR study on a series of benzo[d]thiazole-hydrazones indicated that the activity is dependent on the specific substituents on the phenyl ring. nih.gov The presence of chloro and bromo groups, as in the case of this compound, often contributes to enhanced biological activity, a trend observed in many classes of bioactive compounds. The steric bulk and lipophilicity introduced by these halogen atoms can influence cell permeability and binding affinity to the target site.

Specifically for antifungal activity, a library of acylhydrazones was screened, and the SAR analysis highlighted that halogen substitutions, particularly chlorine, on the phenyl ring were well-tolerated and often contributed to potent activity. nih.gov

Design Principles for Optimized Derivatives

The development of optimized derivatives of this compound is guided by established structure-activity relationships (SAR) of the benzothiazole and hydrazone scaffolds. nih.gov Benzothiazole, a fused heterocyclic system containing nitrogen and sulfur, is a critical pharmacophore found in many biologically active compounds. nih.govbenthamscience.com Its pharmacological profile can be significantly altered by substitutions on the benzene ring and at the 2-position. benthamscience.com

For benzothiazole-hydrazone derivatives, several design principles are considered to enhance biological activity:

Substitution on the Benzothiazole Ring: Modifications at the C-2 and C-6 positions of the benzothiazole nucleus are particularly influential in determining the compound's biological effects. benthamscience.com Introducing different functional groups can modulate lipophilicity, electronic properties, and steric interactions, thereby affecting how the molecule interacts with its biological target.

The Hydrazone Linkage (-NH-N=CH-): The hydrazone group is a key structural motif that imparts flexibility and acts as a hydrogen bonding donor and acceptor. This moiety is crucial for the compound's interaction with active sites of enzymes and receptors. nih.gov

Substitution on the Aldehyde Moiety: The 2,4-dichloro substitution pattern on the benzaldehyde ring is a significant contributor to the molecule's activity. The position and nature of substituents on this aromatic ring can drastically influence antimicrobial potency. For instance, the presence of electron-withdrawing groups, such as the chlorine atoms in this compound, is often associated with enhanced biological activity. Further optimization might involve exploring other halogen substitutions or introducing different electron-withdrawing or electron-donating groups to fine-tune the electronic character of the molecule. researchgate.net

By systematically modifying these three structural components, medicinal chemists can explore the chemical space around the parent compound to identify derivatives with improved potency, selectivity, and other desirable pharmacological properties. nih.govresearcher.life

Antimicrobial Activity Studies (Bacterial and Fungal Strains, In Vitro)

The antimicrobial potential of hydrazones featuring a 2,4-dichloro moiety has been evaluated against a range of bacterial and fungal pathogens. researchgate.netchemrxiv.org These studies demonstrate that compounds structurally related to this compound possess significant antibacterial and antifungal properties, in some cases comparable to standard drugs like ciprofloxacin (B1669076) and fluconazole. researchgate.netchemrxiv.org

The activity has been confirmed against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. Notably, activity has been observed against methicillin-resistant Staphylococcus aureus (MRSA), which is a significant clinical challenge. researchgate.netchemrxiv.org The spectrum of activity also extends to various fungal species, indicating a broad-range antimicrobial profile. researchgate.net

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determinations

The potency of antimicrobial agents is quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.gov The MBC or MFC is the lowest concentration that results in a 99.9% reduction in the initial bacterial or fungal inoculum, respectively. nih.govnih.gov

For hydrazones containing the 2,4-dichloro moiety, in vitro studies have yielded specific MIC and MBC values against various pathogens. These values are crucial for understanding the concentration at which the compound is effective. researchgate.netchemrxiv.org For example, against certain bacterial strains, MIC values have been reported as low as 12.5 µg/mL. researchgate.netchemrxiv.org The MBC/MFC values indicate whether the compound is bacteriostatic/fungistatic (inhibits growth) or bactericidal/fungicidal (kills the organism). Ratios of MBC/MIC of ≤4 are typically indicative of bactericidal activity. nih.gov

Studies on closely related 2,4-dichloro hydrazones have shown bactericidal and fungicidal activity against all tested sensitive strains, with concentrations ranging from 25 µg/mL to 100 µg/mL. researchgate.netchemrxiv.org

Table 1: In Vitro Antimicrobial Activity Data for Related 2,4-Dichloro Hydrazones

Microorganism MIC (µg/mL) MBC/MFC (µg/mL)
Proteus mirabilis 12.5 25 - 100
Staphylococcus aureus 25 25 - 100
Campylobacter fetus 25 25 - 100
Methicillin-resistant Staphylococcus aureus (MRSA) 25 25 - 100
Fungal Strains Not specified 25 - 100

(Data synthesized from studies on hydrazones with a 2,4-dichloro moiety) researchgate.netchemrxiv.org

Time-Kill Kinetic Assays

Time-kill kinetic assays are performed to understand the pharmacodynamics of an antimicrobial agent by measuring the rate at which it kills a microbial population over time. nih.govmdpi.com These assays involve exposing a standard inoculum of a microorganism to a constant concentration of the antimicrobial compound (typically at multiples of the MIC) and measuring the number of viable cells at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours). nih.govnih.gov The results provide valuable information on the concentration-dependent or time-dependent nature of the antimicrobial activity and can reveal effects such as bacteriostatic, bactericidal, or paradoxical effects. nih.gov

While the methodology is well-established for assessing antimicrobial efficacy, specific time-kill kinetic assay data for this compound or its very close analogs were not available in the reviewed literature. Such studies would be a critical next step in characterizing the antimicrobial profile of this specific compound.

Mechanisms of Antimicrobial Action (e.g., Cell Wall Disruption, Metabolic Inhibition)

The precise mechanism of antimicrobial action for this compound has not been definitively elucidated. However, based on the known activities of its constituent chemical classes, several potential mechanisms can be hypothesized.

Disruption of Cellular Antioxidation: Benzaldehyde derivatives are known to possess antifungal activity by disrupting the cellular antioxidation systems of fungi. nih.gov These compounds can act as redox cyclers, leading to the generation of reactive oxygen species (ROS) that destabilize cellular redox homeostasis and inhibit essential antioxidant enzymes like superoxide (B77818) dismutase and glutathione (B108866) reductase. nih.gov This oxidative stress can lead to cell death.

Metabolic Inhibition: The benzothiazole nucleus is a versatile scaffold known to interact with various biological targets. rjptonline.org Derivatives have been shown to inhibit enzymes crucial for microbial survival. The hydrazone moiety can chelate metal ions that are essential cofactors for many metabolic enzymes, thereby disrupting vital cellular processes.

Cell Wall or Membrane Disruption: While less commonly reported for this class of compounds, interference with the synthesis or integrity of the microbial cell wall or cell membrane remains a possible mechanism. The lipophilic nature of the molecule could facilitate its insertion into the lipid bilayer of the cell membrane, leading to increased permeability and loss of cellular contents.

Further research, including target-based assays and studies on macromolecular synthesis inhibition, is required to identify the specific molecular targets and delineate the exact mechanism of action for this compound.

Future Research Directions and Translational Perspectives

Development of Advanced Synthetic Methodologies for Enhanced Scalability and Efficiency

Future research should prioritize the development of robust and scalable synthetic protocols for 2,4-Dichlorobenzaldehyde (B42875) 2-benzothiazolylhydrazone. While the classical synthesis involves the condensation of 2,4-dichlorobenzaldehyde with a 2-hydrazinylbenzothiazole precursor, advancements could focus on microwave-assisted organic synthesis (MAOS) or flow chemistry. These technologies offer potential for reduced reaction times, increased yields, and improved purity profiles, which are critical for producing the compound in quantities sufficient for extensive biological screening and preclinical studies. Furthermore, optimizing reaction conditions, such as solvent choice and catalyst systems, will be crucial for enhancing the efficiency and cost-effectiveness of the synthesis.

Exploration of Novel Derivatization Strategies for Targeted Biological Activity

The molecular structure of 2,4-Dichlorobenzaldehyde 2-benzothiazolylhydrazone offers multiple sites for chemical modification to create a library of novel derivatives with potentially enhanced or targeted biological activities. Future derivatization strategies could include:

Modification of the Benzothiazole (B30560) Ring: Introducing various substituents on the benzothiazole moiety could modulate the compound's electronic properties and steric profile, influencing its interaction with biological targets.

Alteration of the Dichlorophenyl Ring: The position and nature of the halogen substituents on the phenyl ring can be varied to fine-tune the compound's lipophilicity and binding interactions.

Modification of the Hydrazone Linker: While structurally integral, subtle modifications to the hydrazone group could impact the molecule's conformational flexibility and hydrogen bonding capabilities.

These derivatization efforts would enable the exploration of structure-activity relationships (SAR), guiding the design of compounds with optimized potency and selectivity for specific biological targets.

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough characterization of this compound using advanced spectroscopic techniques is essential. This includes comprehensive analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction to unequivocally confirm its structure and stereochemistry.

In parallel, computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the molecule's electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential. researchgate.net Molecular docking and molecular dynamics simulations could then be employed to predict its binding modes with various biological targets, such as enzymes or receptors, thereby elucidating potential mechanisms of action at a molecular level.

Investigation of this compound as a Probe for Biological Pathway Elucidation

Given the known biological activities of related hydrazone and benzothiazole compounds, this compound holds promise as a chemical probe to investigate complex biological pathways. Future research could involve screening the compound against a panel of kinases, proteases, or other enzymes implicated in diseases such as cancer or neurodegenerative disorders. Identifying specific molecular targets would not only reveal the compound's mechanism of action but could also help in elucidating the roles of these targets in disease progression.

Potential for Development of Novel Chemical Probes and Tools in Life Sciences

Beyond its potential therapeutic applications, this compound could be developed into a versatile chemical tool for life sciences research. By incorporating fluorescent tags or other reporter groups into its structure, it could be transformed into a probe for cellular imaging, allowing for the visualization and tracking of its interactions with subcellular components. Such probes would be invaluable for studying cellular processes in real-time and for target validation studies.

Multi-Targeted Approach in Ligand Design Based on Hydrazone Scaffold

The hydrazone scaffold is a well-recognized pharmacophore in the design of multi-target ligands, which are of increasing interest for treating complex diseases with multifactorial etiologies. scispace.com The structural features of this compound, combining two distinct and biologically active moieties, make it an excellent candidate for a multi-targeted approach. Future research could focus on designing derivatives that simultaneously modulate multiple targets within a disease-related pathway, potentially leading to synergistic therapeutic effects and a reduced likelihood of drug resistance.

Green Chemistry and Sustainable Synthesis Innovations for Future Research

Future synthetic efforts should be guided by the principles of green chemistry to ensure that the production of this compound and its derivatives is environmentally sustainable. mdpi.com This includes the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions. The development of catalytic methods that minimize waste and allow for the recycling of catalysts would represent a significant advancement in the sustainable production of this class of compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-dichlorobenzaldehyde 2-benzothiazolylhydrazone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation of 2,4-dichlorobenzaldehyde with 2-hydrazinylbenzothiazole. A general protocol involves dissolving equimolar amounts of the aldehyde and hydrazine derivative in ethanol, adding glacial acetic acid as a catalyst, and refluxing for 4–6 hours . Yield optimization (e.g., 65% in ) depends on solvent choice (DMSO vs. ethanol), reaction time, and purification methods (e.g., recrystallization from water-ethanol mixtures).

Q. How is the purity and structural integrity of the compound validated in synthetic workflows?

  • Methodological Answer : Characterization employs:

  • Melting Point Analysis : Confirm consistency with literature values (e.g., 141–143°C for related triazole derivatives ).
  • Spectroscopy : FT-IR for hydrazone C=N stretching (~1600 cm⁻¹), NMR for aromatic proton environments, and mass spectrometry for molecular ion peaks .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths and angles, critical for confirming stereochemistry .

Q. What are the primary applications of this compound in pharmacological research?

  • Methodological Answer : The hydrazone moiety enables metal chelation and interaction with biological targets. For example, thiazolidinone derivatives linked to 2,4-dichlorobenzaldehyde show STAT3 inhibition in cancer studies . Researchers screen bioactivity via:

  • Molecular Docking : Assess binding affinity to targets like kinases or receptors.
  • ADMET Profiling : Predict pharmacokinetics using tools like SwissADME .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for structural confirmation?

  • Methodological Answer : Contradictions may arise from tautomerism (hydrazone vs. azo forms) or solvent-induced shifts. Strategies include:

  • Variable Temperature NMR : Monitor dynamic equilibria at different temperatures.
  • 2D NMR (COSY, HSQC) : Resolve coupling networks and assign proton environments unambiguously .
  • Comparative Analysis : Cross-reference with crystallographic data (e.g., SHELX-refined structures) .

Q. What strategies improve the compound’s solubility and stability in biological assays?

  • Methodological Answer : The compound’s low aqueous solubility (per ) can be addressed via:

  • Co-solvent Systems : Use DMSO-ethanol-water gradients (<5% DMSO to avoid cytotoxicity).
  • Nanoparticle Encapsulation : Polymeric micelles or liposomes enhance bioavailability .
  • Derivatization : Introduce polar groups (e.g., sulfonate) while preserving pharmacophore activity .

Q. How do computational models explain structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity. For STAT3 inhibitors, molecular dynamics simulations reveal binding stability over 100 ns trajectories, with key residues (e.g., Lys609, Ser613) forming hydrogen bonds .

Q. What are the limitations of current synthetic methods, and how can they be overcome?

  • Methodological Answer : Low yields (e.g., 65% in hydrazide condensations ) stem from side reactions (e.g., oxidation). Improvements include:

  • Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity.
  • Catalytic Systems : Use Lewis acids (e.g., ZnCl₂) to accelerate imine formation .

Data Contradictions and Resolution

Q. Why do biological assays for structurally similar derivatives show inconsistent potency (e.g., IC₅₀ variability)?

  • Methodological Answer : Variability may arise from:

  • Assay Conditions : Differences in cell lines, serum concentrations, or incubation times.
  • Stereochemical Purity : Enantiomeric impurities (e.g., in thiazolidinones) drastically alter activity. Chiral HPLC or SFC ensures enantiopurity .

Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be reconciled?

  • Methodological Answer : Discrepancies may reflect polymorphism or measurement errors. Use:

  • High-Resolution Data : Collect at low temperature (100 K) to minimize thermal motion artifacts.
  • Validation Tools : Check against Cambridge Structural Database entries for analogous compounds .

Tables of Key Data

Property Value/Technique Reference
Synthetic Yield 65% (ethanol reflux)
Melting Point 141–143°C (triazole derivative)
STAT3 Binding Affinity ΔG = −9.8 kcal/mol (Compound 11)
Solubility in DMSO >50 mg/mL

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2,4-Dichlorobenzaldehyde 2-benzothiazolylhydrazone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.